6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-5-7-15(11-19(13)24-9-3-4-20(24)25)22-21(26)18-10-14-6-8-16(27-2)12-17(14)23-18/h5-8,10-12,23H,3-4,9H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDAPNUWGBAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2)C=C(C=C3)OC)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, which undergo functional group modifications to introduce the methoxy, methyl, and oxopyrrolidinyl groups. Common synthetic routes may involve:
Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.
Acylation: Formation of amides through acylation reactions.
Cyclization: Formation of the indole ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-YL)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to receptors: Modulating receptor activity.
Inhibiting enzymes: Blocking enzyme activity.
Altering signaling pathways: Affecting cellular signaling cascades.
Comparison with Similar Compounds
Piperidine-Containing Analogs
Compounds such as (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide () feature a piperidine ring instead of the 2-oxopyrrolidinyl group. Key differences include:
- Molecular Weight and Polarity : The piperidine analogs (e.g., m/z 451 [M + H]+) are heavier than the target compound (~380–400 g/mol estimated), likely due to the bulkier piperidine substituent .
- Synthetic Routes : Piperidine analogs are synthesized via reductive amination (using formaldehyde and sodium triacetoxyborohydride) with yields up to 66% , whereas the target compound may require alternative methods (e.g., phosphoramidate coupling, as seen in ).
- Bioactivity : Piperidine-containing compounds are often optimized for blood-brain barrier penetration, whereas the 2-oxopyrrolidinyl group in the target may favor peripheral tissue targeting due to reduced lipophilicity.
Pyrrolidinone Derivatives
The compound N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide () shares the pyrrolidinone ring but incorporates a cyano group and leucine residue. Key distinctions include:
- NMR Profiles: The target compound’s 1H NMR would show distinct shifts for the 4-methylphenyl group (δ ~2.3 ppm) and pyrrolidinone protons (δ ~3.0–3.5 ppm), whereas ’s compound displays leucine-related peaks (δ ~1.7 ppm for methyl branches) .
Phenyl-Indole Derivatives
6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile () replaces the carboxamide with a nitrile group. Structural differences include:
- Crystallography : The phenyl-indole derivative has a dihedral angle of 64.48° between the indole and phenyl rings, which may limit planar stacking interactions compared to the target compound’s carboxamide-linked phenyl group .
Data Table: Key Properties of Compared Compounds
Research Implications and Limitations
- Structural Insights: The 2-oxopyrrolidinyl group in the target compound may confer better metabolic stability than piperidine analogs, as pyrrolidinone rings are less prone to oxidative metabolism .
- Knowledge Gaps: Direct bioactivity data for the target compound are absent; inferences are drawn from structural analogs. For example, piperidine-containing indoles in –2 show kinase inhibition, suggesting similar targets for the pyrrolidinone variant.
- Synthetic Challenges : The target compound’s synthesis likely requires precise control of coupling reagents (e.g., phosphorus oxychloride in ), which may impact scalability compared to reductive amination routes .
Notes
Limitations: No in vivo or enzymatic assay data are available for the target compound; efficacy and toxicity profiles remain speculative.
Crystallography : While provides geometric data for a phenyl-indole analog, its relevance to the target’s conformation is indirect .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the indole-pyrrolidinone core of this compound, and what are the critical reaction parameters?
- Methodological Answer : The indole-pyrrolidinone core can be synthesized via condensation reactions using precursors like 3-formyl-1H-indole-2-carboxylic acid derivatives and aminothiazol-4(5H)-ones. Key parameters include refluxing in acetic acid (3–5 hours), stoichiometric ratios (1.0–1.1 equiv), and inert atmospheres to prevent oxidation. Post-synthesis purification often involves column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) (≥98% purity) ensures purity. X-ray crystallography, if applicable, provides definitive structural validation .
Q. How can researchers design experiments to assess the in vitro biological activity of this compound, and what controls are necessary?
- Methodological Answer : Use cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with appropriate positive/negative controls (e.g., known inhibitors, vehicle-only treatments). Dose-response curves (1 nM–100 µM) and triplicate replicates are recommended to ensure reproducibility. Include cytotoxicity assays to rule off-target effects .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?
- Methodological Answer : Cross-validate assay conditions (e.g., pH, temperature, cell lines) and compound solubility (use DMSO stocks ≤0.1% v/v). Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Statistical meta-analysis of published data can identify confounding variables .
Q. What computational approaches are suitable for predicting the target binding modes of this compound, and how can these be validated experimentally?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding interactions. Validate predictions via site-directed mutagenesis of target residues or competitive binding assays using known inhibitors. Crystallographic data, if available, provide atomic-level validation .
Q. How do modifications to the methoxy group or pyrrolidinone moiety influence the compound's solubility and pharmacokinetic properties?
- Methodological Answer : Replace the methoxy group with hydrophilic substituents (e.g., hydroxyl) to enhance aqueous solubility. Modify the pyrrolidinone ring’s substituents (e.g., methyl to trifluoromethyl) to alter logP values. Assess pharmacokinetics via in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. What are the best practices for scaling up synthesis while maintaining high yield and purity?
- Methodological Answer : Optimize reaction parameters (e.g., temperature gradients, solvent volume ratios) using Design of Experiments (DoE). Implement continuous-flow chemistry for improved heat/mass transfer. Monitor intermediates via inline FTIR or HPLC to detect by-products early. Final purification via preparative HPLC ensures gram-scale purity .
Q. What biophysical techniques are most effective for quantifying the compound’s affinity to putative enzyme targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) measures real-time binding kinetics (ka/kd), while Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For low-solubility compounds, microscale thermophoresis (MST) is advantageous. Cross-reference with enzymatic activity assays (e.g., IC50 determination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
